molecular formula C19H28ClNO5 B4940831 1-[3-(4-chloro-2-methylphenoxy)propyl]-2-ethylpiperidine oxalate

1-[3-(4-chloro-2-methylphenoxy)propyl]-2-ethylpiperidine oxalate

Cat. No. B4940831
M. Wt: 385.9 g/mol
InChI Key: UFRFHGDFQQFLJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(4-chloro-2-methylphenoxy)propyl]-2-ethylpiperidine oxalate is a chemical compound that has been widely used in scientific research due to its unique properties. It is an organic compound that belongs to the class of piperidine derivatives. The compound is also known as CP-55940 and has been extensively studied for its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 1-[3-(4-chloro-2-methylphenoxy)propyl]-2-ethylpiperidine oxalate involves the activation of the CB1 and CB2 receptors in the endocannabinoid system. The compound acts as a partial agonist of the CB1 and CB2 receptors and has been shown to have a high affinity for these receptors. The activation of the CB1 and CB2 receptors leads to the inhibition of neurotransmitter release and the modulation of pain perception.
Biochemical and Physiological Effects:
1-[3-(4-chloro-2-methylphenoxy)propyl]-2-ethylpiperidine oxalate has been shown to have a number of biochemical and physiological effects. The compound has been shown to have analgesic and anti-inflammatory properties, which make it a potential candidate for the treatment of pain and inflammation. The compound has also been shown to have anti-convulsant properties, which make it a potential candidate for the treatment of epilepsy. Additionally, the compound has been shown to have neuroprotective properties, which make it a potential candidate for the treatment of various neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-[3-(4-chloro-2-methylphenoxy)propyl]-2-ethylpiperidine oxalate is its high affinity for the CB1 and CB2 receptors. This makes it a useful tool for studying the endocannabinoid system and its role in various physiological processes. However, one of the limitations of the compound is its potential for abuse due to its psychoactive effects. Therefore, caution should be taken when handling the compound in the laboratory.

Future Directions

There are several future directions for the study of 1-[3-(4-chloro-2-methylphenoxy)propyl]-2-ethylpiperidine oxalate. One direction is the study of the compound's potential for the treatment of various neurological disorders such as multiple sclerosis, Parkinson's disease, and epilepsy. Another direction is the study of the compound's potential for the treatment of pain and inflammation. Additionally, further research is needed to determine the long-term effects of the compound on the endocannabinoid system and its potential for abuse.

Synthesis Methods

The synthesis of 1-[3-(4-chloro-2-methylphenoxy)propyl]-2-ethylpiperidine oxalate involves the reaction of 4-chloro-2-methylphenol with propylene oxide to form 3-(4-chloro-2-methylphenoxy)propanol. The propanol is then reacted with 2-ethylpiperidine to form 1-[3-(4-chloro-2-methylphenoxy)propyl]-2-ethylpiperidine. The final step involves the formation of the oxalate salt by reacting the piperidine derivative with oxalic acid.

Scientific Research Applications

1-[3-(4-chloro-2-methylphenoxy)propyl]-2-ethylpiperidine oxalate has been widely used in scientific research due to its potential therapeutic applications. It has been studied for its analgesic, anti-inflammatory, and anti-convulsant properties. The compound has also been studied for its potential use in the treatment of various neurological disorders such as multiple sclerosis, Parkinson's disease, and epilepsy.

properties

IUPAC Name

1-[3-(4-chloro-2-methylphenoxy)propyl]-2-ethylpiperidine;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26ClNO.C2H2O4/c1-3-16-7-4-5-10-19(16)11-6-12-20-17-9-8-15(18)13-14(17)2;3-1(4)2(5)6/h8-9,13,16H,3-7,10-12H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFRFHGDFQQFLJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1CCCOC2=C(C=C(C=C2)Cl)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28ClNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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